molecular formula C19H27NOS2 B14417295 2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-69-6

2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol

Cat. No.: B14417295
CAS No.: 84217-69-6
M. Wt: 349.6 g/mol
InChI Key: XGBRCWFFDIAMSA-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of tert-butyl groups, a thiazole ring, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include:

    Temperature: Around 100-150°C

    Pressure: Atmospheric pressure

    Catalyst: Aluminum phenoxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various alkyl or aryl-substituted phenols.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. The thiazole ring also contributes to the compound’s stability and reactivity. The molecular targets include lipid peroxides and reactive oxygen species (ROS), which are involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole ring, which enhances its antioxidant properties and provides additional stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.

Properties

CAS No.

84217-69-6

Molecular Formula

C19H27NOS2

Molecular Weight

349.6 g/mol

IUPAC Name

2,6-ditert-butyl-4-(5-methyl-2-methylsulfanyl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C19H27NOS2/c1-11-15(20-17(22-8)23-11)12-9-13(18(2,3)4)16(21)14(10-12)19(5,6)7/h9-10,21H,1-8H3

InChI Key

XGBRCWFFDIAMSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)SC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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